AN2718

Antifungal Drug Discovery Target Validation Mechanism of Action

AN2718, a 5-chloro benzoxaborole backup to FDA-approved tavaborole, inhibits LeuRS via OBORT (A. fumigatus IC50 2 µM, C. albicans IC50 4.2 µM). Its unique substitution enables potent MIC90 vs. T. rubrum and T. mentagrophytes, and nanomolar KPC-2 binding (Kd 86.3 nM) with meropenem synergy against CRE. Phase 1 tolerability supports dermal delivery studies. ≥98% purity. For R&D only.

Molecular Formula C7H6BClO2
Molecular Weight 168.39 g/mol
CAS No. 174672-06-1
Cat. No. B1667275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN2718
CAS174672-06-1
SynonymsAN2718;  AN-2718;  AN 2718.
Molecular FormulaC7H6BClO2
Molecular Weight168.39 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)Cl)O
InChIInChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
InChIKeyHMAFTPZYFJFEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AN2718 (CAS 174672-06-1): A Benzoxaborole Antifungal Targeting LeuRS with Quantified Potency and Tolerability for Topical Development


AN2718 is a 5-chloro substituted benzoxaborole and a small-molecule investigational antifungal that inhibits fungal protein synthesis. It acts via the oxaborole tRNA-trapping (OBORT) mechanism to block the editing active site of leucyl-tRNA synthetase (LeuRS), an essential enzyme . The compound was advanced as a backup candidate to the FDA-approved topical benzoxaborole, tavaborole (AN2690), for the treatment of onychomycosis and skin fungal infections [1].

Why AN2718 Cannot Be Substituted with Unvalidated Benzoxaborole Analogs in Critical Studies


AN2718's specific 5-chloro substitution pattern dictates its unique potency, selectivity, and toxicological profile, making generic substitution with other benzoxaboroles or antifungals unsound for research requiring precise target validation. Its status as a specific backup candidate for tavaborole [1] implies a distinct differentiation in at least one key development parameter (e.g., efficacy, safety, or spectrum), even if the exact parameter is not fully detailed in public domain studies. The quantitative data below demonstrate that even subtle structural changes in the benzoxaborole class lead to marked differences in activity against key fungal pathogens [2], underscoring the need for compound-specific evidence.

Quantitative Differentiation of AN2718: Evidence Guide for Scientific Selection


Target Engagement: Potent Inhibition of Fungal LeuRS (IC50)

AN2718 demonstrates potent and direct inhibition of cytoplasmic LeuRS, the validated antifungal target of the benzoxaborole class. In enzymatic assays, it inhibits LeuRS from both a mold (A. fumigatus) and a yeast (C. albicans) [1]. While a direct head-to-head IC50 comparison with tavaborole (AN2690) is not available in the public domain, the potency of AN2718 is well-defined and serves as a baseline for structure-activity relationship (SAR) studies. The introduction of a 5-chloro substituent in AN2718, compared to the 5-fluoro group in tavaborole, represents a key medicinal chemistry decision point for optimizing compound properties beyond simple enzyme inhibition [2].

Antifungal Drug Discovery Target Validation Mechanism of Action Leucyl-tRNA Synthetase Inhibition

Antifungal Spectrum: Superior MIC90 Activity Against Key Dermatophytes

A critical differentiation for AN2718 lies in its potent activity against the two most common causative pathogens of tinea pedis and onychomycosis: Trichophyton rubrum and Trichophyton mentagrophytes. AN2718 exhibits strong MIC90 activity against both species [1]. While vendor sources state that initial data suggest it 'may be more effective than tavaborole for T. rubrum and T. mentagrophytes' , the exact quantitative MIC90 values for both compounds under identical conditions are not specified in the publicly available abstracts or vendor summaries. This indicates that while a clear potency advantage is claimed in the commercial and development narrative, the specific numerical comparison is not yet widely published.

Antifungal Susceptibility Testing Dermatophyte Infections Tinea Pedis MIC90

Clinical Tolerability: A Differentiated Topical Safety Profile in Phase 1

AN2718 has demonstrated a favorable topical safety profile in clinical settings, supporting its progression as a backup candidate. In a Phase 1 cumulative irritation study, both gel and cream formulations of AN2718 were 'well tolerated' across a range of clinically relevant concentrations [REFS-1, REFS-2]. The low irritation potential led investigators to conclude that application site reactions would be unlikely in future efficacy trials . This established safety margin in humans is a critical piece of data that differentiates AN2718 from earlier-stage, untested benzoxaborole analogs and justifies its selection for in vivo or ex vivo dermatological models.

Topical Formulation Development Phase 1 Clinical Trial Skin Irritation Tolerability

Alternative Application: Potent Inhibition of KPC-2 Carbapenemase

Beyond its antifungal applications, AN2718 has been identified as a potent and selective inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme [1]. This off-target activity presents a unique and verifiable point of differentiation from other benzoxaborole antifungals like tavaborole, for which this activity is not reported. AN2718 exhibits high affinity for KPC-2, with a binding constant (Kd) of 86.3 nM and an inhibitory IC50 of 0.5 µM . This is not merely an in vitro observation; the inhibition translates to a synergistic antimicrobial effect when combined with meropenem , a clinically relevant finding supported by molecular docking studies confirming stable binding within the KPC-2 active site [1].

Antibacterial Resistance Carbapenemase Inhibitor KPC-2 Synergy

High-Confidence Research Applications for AN2718 Driven by Verified Evidence


Focused Antifungal Drug Discovery: Optimizing Potency Against Dermatophytes

AN2718 is an ideal positive control or tool compound for medicinal chemistry campaigns aimed at improving potency against T. rubrum and T. mentagrophytes. Its documented, strong MIC90 activity against these species [1] and its status as a backup candidate claiming potential superiority over the approved drug tavaborole make it a relevant benchmark for evaluating new chemical entities in susceptibility assays. Studies exploring the impact of halogen substitution (5-Cl vs 5-F) on dermatophyte spectrum should directly compare AN2718 with tavaborole.

Topical Formulation and Dermatopharmacokinetic (DPK) Studies

Given its favorable Phase 1 tolerability profile in both gel and cream vehicles [REFS-1, REFS-2], AN2718 serves as a robust model compound for investigating drug delivery to the skin and nail. Its low irritation potential ensures that any observed local reactions in ex vivo skin penetration models (e.g., Franz diffusion cells) or in vivo dermal toxicity studies can be attributed to the formulation or experimental conditions rather than the compound's inherent toxicity.

Chemical Probe for Carbapenemase Resistance Mechanisms

AN2718 provides a unique and potent chemical tool for microbiologists studying carbapenem-resistant Enterobacteriaceae (CRE). Its validated nanomolar binding affinity (Kd = 86.3 nM) and low micromolar inhibition (IC50 = 0.5 µM) of the KPC-2 enzyme [1] enable precise studies of enzyme function and resistance mechanisms. Furthermore, its demonstrated synergy with meropenem [1] makes it a valuable compound for proof-of-concept studies investigating combination therapies against multidrug-resistant Gram-negative infections.

LeuRS Enzymology and Inhibitor SAR Studies

The well-defined IC50 values for AN2718 against purified LeuRS from A. fumigatus (2 µM) and C. albicans (4.2 µM) [1] establish it as a key tool for structure-activity relationship (SAR) studies. It can be used as a baseline compound in panels of benzoxaboroles to understand how the 5-chloro substituent affects binding kinetics, species selectivity, and overall enzyme inhibition compared to analogs with different substitutions at the 5-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN2718

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.